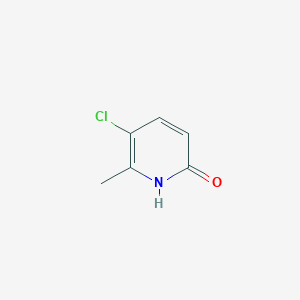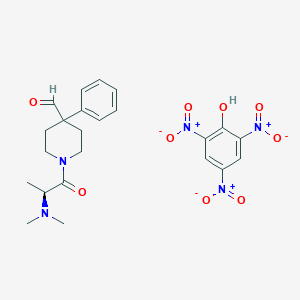
2-(7-メトキシ-3,4-ジヒドロナフタレン-1-イル)アセトニトリル
概要
説明
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a chemical compound with potential applications in various fields of chemistry. The molecular structure, synthesis methods, chemical reactions, and properties are of significant interest for research and development in organic chemistry.
Synthesis Analysis
The synthesis of 7-methoxy-naphthalen-1-yl-acetonitrile, a related compound, involves using 7-methoxy tetralone as a raw material. It undergoes addition with LiCH2CN, dehydrogenation with DDQ, and dehydration with TsOH·H2O, resulting in a total yield of 57% and a purity of 98% (Zhou Min, 2012).
Molecular Structure Analysis
The crystal structure of a perimidine derivative, closely related to the compound , shows interesting conformational details. In this structure, the naphthalene ring system and the methoxyphenyl ring are almost perpendicular to each other, indicating potential steric hindrance and influence on chemical reactivity (Manimekalai et al., 2014).
Chemical Reactions and Properties
- Acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols involving similar compounds indicates a preference for elimination reactions over nucleophilic substitution (Jia & Thibblin, 2001).
- Ring contraction of 1,2-dihydronaphthalenes, which are structurally related to the compound, can be promoted by thallium(III) in acetonitrile, leading to the formation of indanes (Ferraz et al., 2009).
Physical Properties Analysis
The physical properties of compounds in this class, like crystallization behavior and molecular orientations, are crucial for understanding their chemical behavior and potential applications. However, specific data on the physical properties of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile are not detailed in the available research.
Chemical Properties Analysis
- Enantioselective electrochemical oxidation of enol acetates, closely related to this compound, shows significant potential for stereochemical control in synthetic processes (Maekawa et al., 2003).
- The molecular diversity observed in the cyclization reaction of methyleneoxindoles with related compounds indicates a wide range of potential reactivities and product formations (Lu et al., 2016).
科学的研究の応用
結晶構造解析
この化合物は、結晶構造の研究に使用されてきました。 例えば、ある研究では、(E)-7-メトキシ-2-(4-モルホリノベンジリデン)-3,4-ジヒドロナフタレン-1(2H)-オンという、この化合物と密接に関連する化合物の結晶構造が報告されました。 .
置換ベンゼンの合成
この化合物は、置換ベンゼンの合成に使用されてきました。 これは、フリーデル・クラフツ反応、ヒドラジン水和物の割引、脱水縮合を用いて、コハク酸無水物で達成されました。 .
モノアミン酸化酵素阻害剤
カルコンアナログとして、この化合物はモノアミン酸化酵素の強力な阻害剤として作用することが示されています。 .
抗酸化特性
6-メトキシ-3,4-ジヒドロナフタレン-1-オンを含むいくつかのカルコン様誘導体は、問題の化合物と構造的に類似しており、潜在的な抗酸化特性を持つことが判明しています。 .
抗炎症および抗腫瘍活性
3,4-ジヒドロナフタレン-1(2H)-オン(DHN)誘導体は、この化合物を含み、抗腫瘍および抗炎症活性について研究されています。 それらは、肥満細胞を安定化させる抗炎症薬として開発されてきました。 .
皮膚病および癌の治療
作用機序
While the specific mechanism of action for “2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is not clear, it’s known that various tetralone-based derivatives have shown significant inhibitory activity towards different types of cancer disease . They displayed highly significant cytotoxic activity against MCF-7 human cancer cells (breast cancer) .
特性
IUPAC Name |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHVZKRAOYORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2CC#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461218 | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861960-34-1 | |
| Record name | 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861960-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


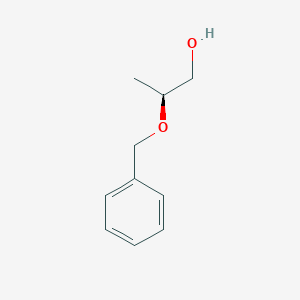
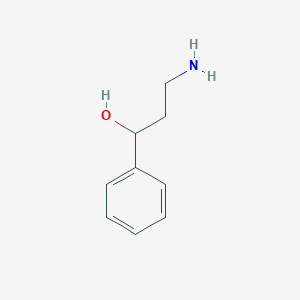
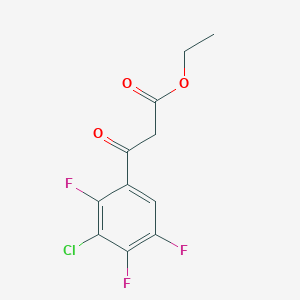
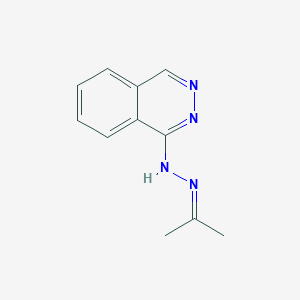
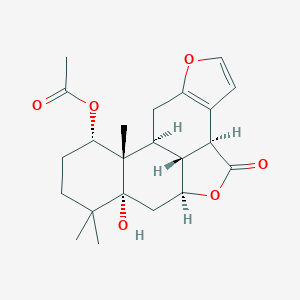
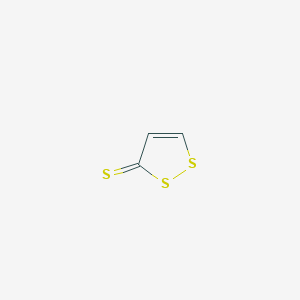

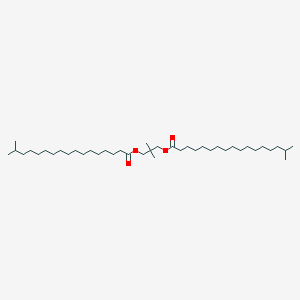
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
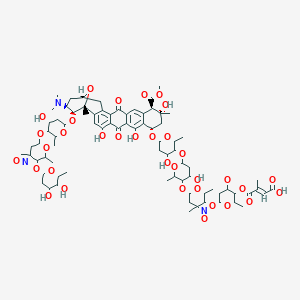
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
